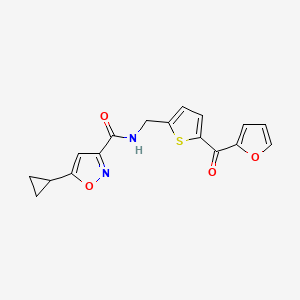![molecular formula C17H18F3N3O2 B2694962 [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone CAS No. 2320571-92-2](/img/structure/B2694962.png)
[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a small molecule that belongs to the class of piperidine compounds and has a molecular weight of 397.4 g/mol.
Mécanisme D'action
The mechanism of action of [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone acts as a partial agonist of the dopamine D3 receptor, which results in a moderate increase in dopamine release. The activation of the dopamine D3 receptor has been shown to be involved in the regulation of reward and motivation, making [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone a potential candidate for the treatment of drug addiction and other disorders related to reward and motivation.
Effets Biochimiques Et Physiologiques
[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone has been shown to have a moderate affinity for the dopamine D2 receptor, which is another G protein-coupled receptor that is involved in the regulation of dopamine release. The activation of the dopamine D2 receptor has been shown to be involved in the regulation of motor function and cognition. [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone has also been shown to have a moderate affinity for the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its moderate affinity for the dopamine D2 receptor and serotonin 5-HT2A receptor, and its potential as a PET imaging agent. However, [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone also has some limitations for lab experiments, including its low water solubility, which can make it difficult to administer in vivo, and its potential for off-target effects due to its moderate affinity for other receptors.
Orientations Futures
There are several future directions for the study of [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone, including the development of more selective and potent dopamine D3 receptor agonists, the optimization of the synthesis method for increased yield and purity, and the development of new imaging agents for the visualization of the dopamine D3 receptor in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone and its potential applications in the treatment of drug addiction and other disorders related to reward and motivation.
Méthodes De Synthèse
The synthesis of [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone involves a series of chemical reactions, starting from the reaction of 4-(trifluoromethoxy)benzaldehyde with 1-methyl-4-piperidone to form the intermediate 4-(trifluoromethoxy)phenyl)-[1-methyl-4-piperidinyl]methanone. The intermediate is then reacted with 4-bromo-1-methylpyrazole in the presence of a base to form the final product, [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone. The synthesis of [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone has been shown to have a high affinity for the dopamine D3 receptor, making it a potential candidate for the treatment of drug addiction and Parkinson's disease. [3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone has also been studied for its potential as a positron emission tomography (PET) imaging agent for the visualization of the dopamine D3 receptor in the brain.
Propriétés
IUPAC Name |
[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-22-10-14(9-21-22)13-3-2-8-23(11-13)16(24)12-4-6-15(7-5-12)25-17(18,19)20/h4-7,9-10,13H,2-3,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMKNKPFNPTWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

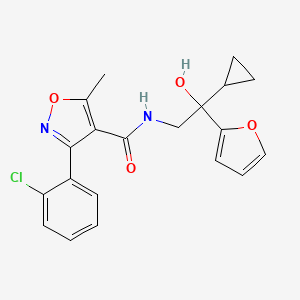
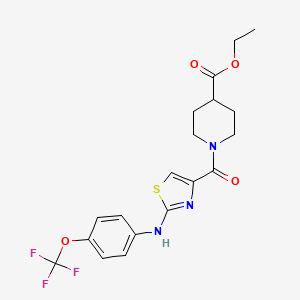
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2694889.png)
![N-methyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2694890.png)
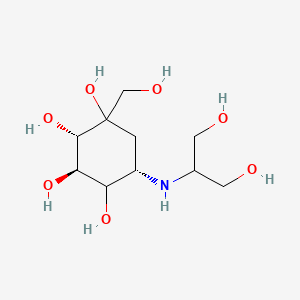
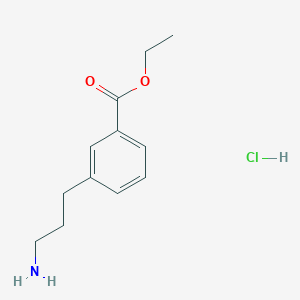
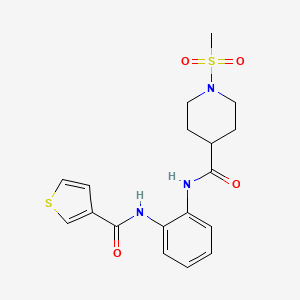
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2694895.png)
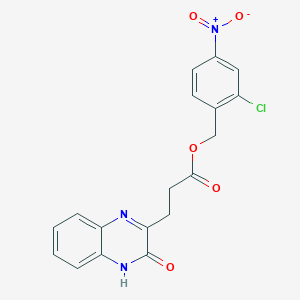
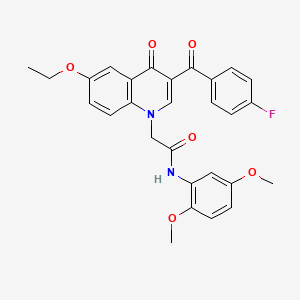
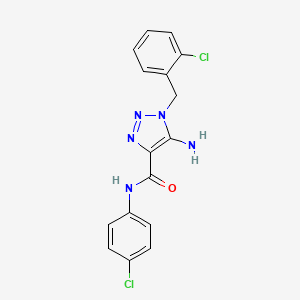
![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2694900.png)
![3-(3-methoxyphenyl)-1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2694901.png)
